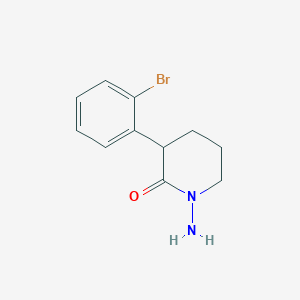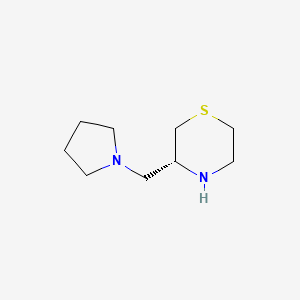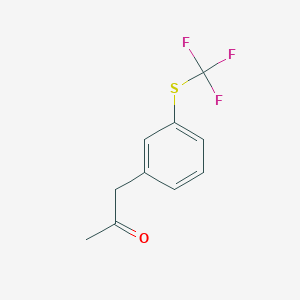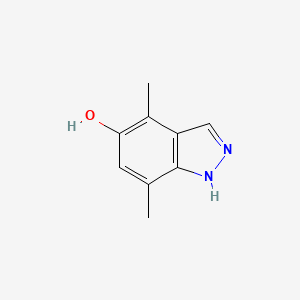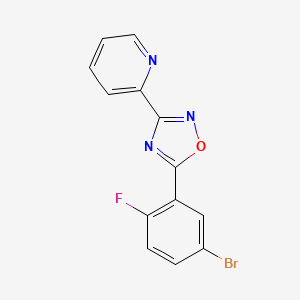
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 5-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The pyridine and phenyl rings can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like potassium carbonate and a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
科学研究应用
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Material Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a fluorescent probe for detecting specific biomolecules, owing to its strong fluorescence emission.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole varies depending on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes, such as kinases, by binding to their active sites and blocking substrate access. This can disrupt signaling pathways essential for cancer cell survival and proliferation.
Fluorescent Probes: The oxadiazole ring’s electronic structure allows it to absorb light at specific wavelengths and emit fluorescence, making it useful for detecting biomolecules in biological samples.
相似化合物的比较
3-(Pyridin-2-yl)-5-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and fluorine substituents, resulting in different electronic properties and reactivity.
3-(2-Pyridyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole:
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: The methoxy group can influence the compound’s solubility and reactivity.
The presence of the bromine and fluorine atoms in this compound makes it unique, as these substituents can enhance its reactivity and electronic properties, making it suitable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C13H7BrFN3O |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
5-(5-bromo-2-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-8-4-5-10(15)9(7-8)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H |
InChI 键 |
PZGMNRZJBQJWGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


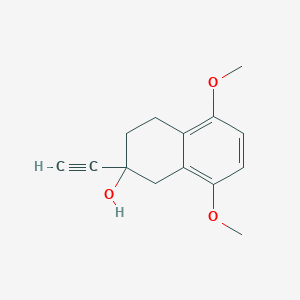
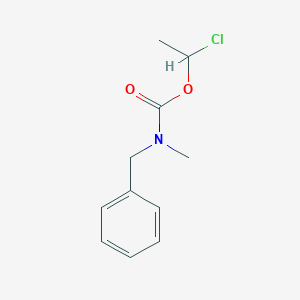
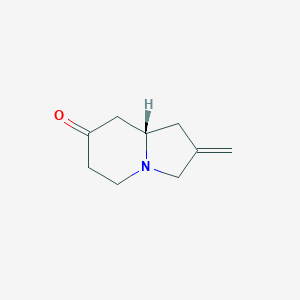

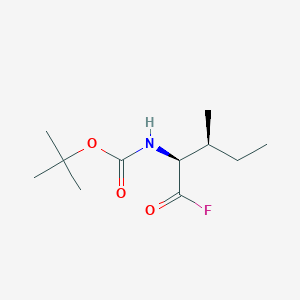
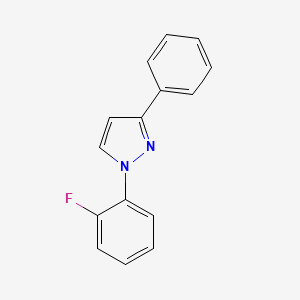
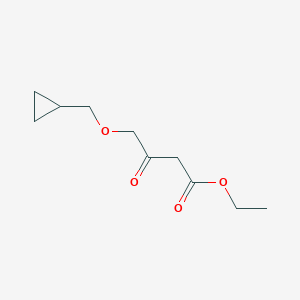
![N-[5-(3,5-difluoro-benzyl)-1-trityl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide](/img/structure/B8377645.png)

